molecular formula C21H24N2O5S3 B2928314 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428371-50-9

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2928314
CAS No.: 1428371-50-9
M. Wt: 480.61
InChI Key: PCBOUIGXUDWJQV-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinan ring system (1,1-dioxidized) linked to a benzene core. The compound is further substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety on the sulfonamide nitrogen. This structural complexity imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S3/c24-30(25)15-2-1-11-23(30)19-5-7-21(8-6-19)31(26,27)22(16-18-10-13-28-17-18)12-9-20-4-3-14-29-20/h3-8,10,13-14,17H,1-2,9,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBOUIGXUDWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. Its complex structure and functional groups suggest various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O5S2C_{16}H_{20}N_{2}O_{5}S_{2} with a molecular weight of 384.47 g/mol. It features a thiazine ring and multiple aromatic systems, which contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis.
  • Anticancer Potential : Some thiazine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with furan and thiophene moieties may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study demonstrated that sulfonamide derivatives exhibited significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of dihydropteroate synthase, crucial for folate biosynthesis in bacteria.

CompoundBacterial StrainInhibition Zone (mm)
Sulfonamide AE. coli15
Sulfonamide BS. aureus18
Target CompoundE. coli20
Target CompoundS. aureus22

Anticancer Research

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Anti-inflammatory Studies

Research has shown that compounds containing furan rings can modulate inflammatory responses by inhibiting the NF-kB pathway, leading to decreased production of TNF-alpha and IL-6.

Pharmacological Applications

Given its biological activity, this compound may be explored for:

  • Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer Therapeutics : Potential use in combination therapies for enhanced efficacy against tumors.
  • Anti-inflammatory Drugs : Formulation of treatments for chronic inflammatory diseases like rheumatoid arthritis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Not provided ~500 (estimated) N/A
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide [5] Ethyl, methoxy, tetrahydrothiophene-dioxide C₁₇H₂₆N₂O₇S₃ 466.59
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide [6] 2-(2-Methoxyphenyl)ethyl, benzamide C₂₀H₂₄N₂O₄S 388.48
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [1] Difluorophenyl, triazole-thione Varies (X = H, Cl, Br) ~450–500

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s 1,2-thiazinan-dioxide ring would align with ’s tautomer stability observations (thione form preferred) .
  • NMR : The furan and thiophene substituents would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) compared to ’s aliphatic ethyl and tetrahydrothiophene groups .

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